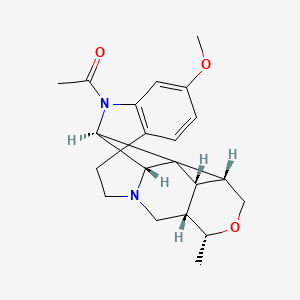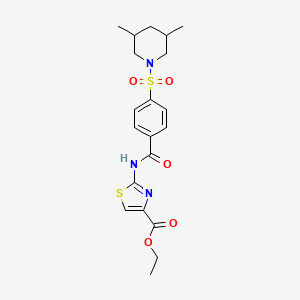
Strychnospermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strychnospermine is an alkaloid isolated from the plant species Strychnos psilosperma. It is structurally related to the well-known alkaloid strychnine. This compound is characterized by its complex molecular structure, which includes a methoxyl group and a methylimino group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strychnospermine can be synthesized through a series of chemical reactions involving the precursor compounds found in Strychnos psilosperma. The synthesis involves the following steps:
Isolation: The alkaloid is isolated from the leaves of Strychnos psilosperma using solvent extraction methods.
Methylation: Treatment with methyl iodide at room temperature gives a methiodide, indicating the presence of a tertiary nitrogen atom.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Strychnos psilosperma, followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Types of Reactions:
Reduction: The compound cannot be hydrogenated in acetic acid solution in the presence of palladium charcoal.
Substitution: Methylation reactions with methyl iodide indicate the presence of a tertiary nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in cold concentrated sulfuric acid.
Hydrolysis: Acid or alkali.
Methylation: Methyl iodide at room temperature.
Major Products Formed:
Deacetyl this compound: Formed through hydrolysis with acid or alkali.
Methiodide: Formed through methylation with methyl iodide.
Scientific Research Applications
Strychnospermine has several applications in scientific research:
Mechanism of Action
The mechanism of action of strychnospermine involves its interaction with specific molecular targets and pathways. It is structurally related to strychnine, which acts as an antagonist of glycine and acetylcholine receptors . This compound likely exerts its effects through similar pathways, affecting neurotransmission and muscle contraction .
Comparison with Similar Compounds
Strychnine: A well-known alkaloid with a similar structure and toxicological profile.
Spermostrychnine: Another alkaloid isolated from Strychnos psilosperma, chemically related to strychnospermine.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a methoxyl group and a methylimino group . These features distinguish it from other related alkaloids and contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRSZBLMUQBPR-ZYRRMHTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]acetic acid](/img/structure/B2980376.png)

![1-(4-chlorophenyl)-3-[(2R)-1-hydroxybutan-2-yl]urea](/img/structure/B2980378.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2980382.png)

![1-(4-chlorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide](/img/structure/B2980386.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2980387.png)




![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)
